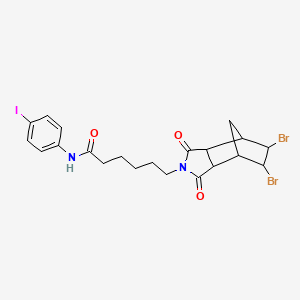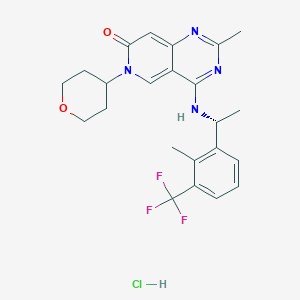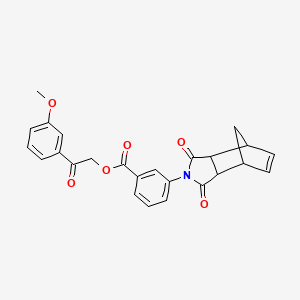![molecular formula C12H19ClN2O2 B12462004 ethyl 2-[4-chloro-3-(propan-2-yl)-1H-pyrazol-1-yl]butanoate](/img/structure/B12462004.png)
ethyl 2-[4-chloro-3-(propan-2-yl)-1H-pyrazol-1-yl]butanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 2-[4-chloro-3-(propan-2-yl)-1H-pyrazol-1-yl]butanoate is a synthetic organic compound that belongs to the class of pyrazole derivatives. This compound is characterized by the presence of a pyrazole ring substituted with a chloro group and an isopropyl group, along with an ester functional group. Pyrazole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-[4-chloro-3-(propan-2-yl)-1H-pyrazol-1-yl]butanoate typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized by the reaction of hydrazine with a β-diketone or an α,β-unsaturated carbonyl compound under acidic or basic conditions.
Substitution Reactions: The chloro and isopropyl groups can be introduced through electrophilic substitution reactions. For example, chlorination can be achieved using thionyl chloride or phosphorus pentachloride, while the isopropyl group can be introduced via Friedel-Crafts alkylation using isopropyl chloride and a Lewis acid catalyst.
Esterification: The final step involves the esterification of the pyrazole derivative with ethyl butanoate in the presence of an acid catalyst such as sulfuric acid or p-toluenesulfonic acid.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to enhance yield and efficiency. The use of automated reactors and optimized reaction conditions can significantly reduce production costs and improve scalability.
Analyse Des Réactions Chimiques
Types of Reactions
Ethyl 2-[4-chloro-3-(propan-2-yl)-1H-pyrazol-1-yl]butanoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur at the chloro group, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Nucleophiles such as amines, thiols, and alkoxides in the presence of a base or under reflux conditions.
Major Products Formed
Oxidation: Ketones, carboxylic acids.
Reduction: Alcohols, amines.
Substitution: Substituted pyrazole derivatives.
Applications De Recherche Scientifique
Ethyl 2-[4-chloro-3-(propan-2-yl)-1H-pyrazol-1-yl]butanoate has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential anti-inflammatory, analgesic, and antimicrobial properties.
Biological Studies: The compound is employed in the study of enzyme inhibition and receptor binding assays.
Chemical Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Industrial Applications: The compound is used in the development of agrochemicals and specialty chemicals.
Mécanisme D'action
The mechanism of action of ethyl 2-[4-chloro-3-(propan-2-yl)-1H-pyrazol-1-yl]butanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The chloro and isopropyl groups on the pyrazole ring enhance its binding affinity and selectivity towards these targets. The ester functional group may undergo hydrolysis to release the active pyrazole derivative, which then exerts its biological effects through inhibition or activation of specific pathways.
Comparaison Avec Des Composés Similaires
Ethyl 2-[4-chloro-3-(propan-2-yl)-1H-pyrazol-1-yl]butanoate can be compared with other pyrazole derivatives, such as:
Ethyl 2-[4-chloro-3-(methyl)-1H-pyrazol-1-yl]butanoate: Similar structure but with a methyl group instead of an isopropyl group.
Ethyl 2-[4-bromo-3-(propan-2-yl)-1H-pyrazol-1-yl]butanoate: Similar structure but with a bromo group instead of a chloro group.
Ethyl 2-[4-chloro-3-(propan-2-yl)-1H-imidazol-1-yl]butanoate: Similar structure but with an imidazole ring instead of a pyrazole ring.
These compounds share similar chemical properties but may exhibit different biological activities and selectivities due to variations in their substituents and ring structures.
Propriétés
Formule moléculaire |
C12H19ClN2O2 |
|---|---|
Poids moléculaire |
258.74 g/mol |
Nom IUPAC |
ethyl 2-(4-chloro-3-propan-2-ylpyrazol-1-yl)butanoate |
InChI |
InChI=1S/C12H19ClN2O2/c1-5-10(12(16)17-6-2)15-7-9(13)11(14-15)8(3)4/h7-8,10H,5-6H2,1-4H3 |
Clé InChI |
DAMPYDSIEJNTLQ-UHFFFAOYSA-N |
SMILES canonique |
CCC(C(=O)OCC)N1C=C(C(=N1)C(C)C)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


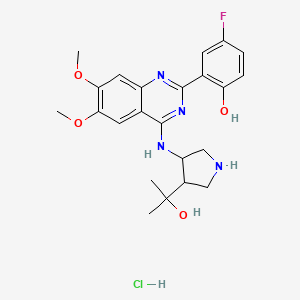
![2-[4-(2-chloro-6-nitrophenoxy)phenyl]-2-oxoethyl 4-(1,3-dioxooctahydro-4,6-ethenocyclopropa[f]isoindol-2(1H)-yl)benzoate](/img/structure/B12461930.png)
![3-({1-Phenylpyrazolo[3,4-D]pyrimidin-4-YL}amino)propan-1-OL](/img/structure/B12461936.png)
![2-amino-4-(2,3-dichlorophenyl)-5-hydroxy-4H-pyrano[3,2-c]quinoline-3-carbonitrile](/img/structure/B12461943.png)


![N~2~-{4,6-bis[(4-ethoxyphenyl)amino]-1,3,5-triazin-2-yl}-N-(3,5-dimethylphenyl)glycinamide](/img/structure/B12461959.png)

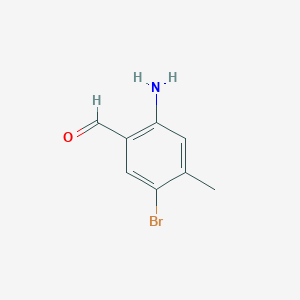
![2-[4-(dimethylamino)phenyl]-5,6-dimethyl-2,3-dihydrothieno[2,3-d]pyrimidin-4(1H)-one](/img/structure/B12461968.png)
